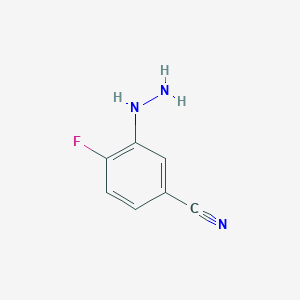

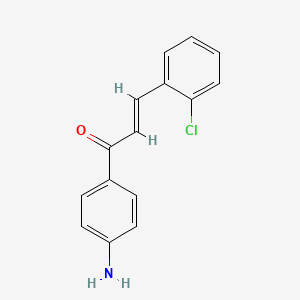

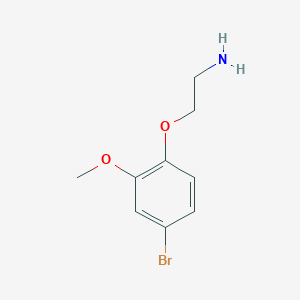

![molecular formula C13H18N2 B3174251 2-Benzyl-2,5-diazabicyclo[2.2.2]octane CAS No. 952480-27-2](/img/structure/B3174251.png)

2-Benzyl-2,5-diazabicyclo[2.2.2]octane

概要

説明

“2-Benzyl-2,5-diazabicyclo[2.2.2]octane” is a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), also known as triethylenediamine or TEDA . DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

A new methodology for the synthesis of piperazine derivatives is analyzed, starting from 1,4-diazabicyclo[2.2.2]octane as the source of piperazine ring and quaternary ammonium salts obtained from 1,4-diazabicyclo[2.2.2]octane as synthetic intermediates . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .Molecular Structure Analysis

Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO is employed as a catalyst for many organic transformations . It participates in reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore . It is also used as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic . The pKa of [HDABCO]+ (the protonated derivative) is 8.8, which is almost the same as ordinary alkylamines .科学的研究の応用

Heterocyclic Chemistry and Biological Activity

Heterocyclic compounds, including diazabicyclooctanes, play a pivotal role in medicinal chemistry and drug discovery. For instance, 2,3-Benzodiazepines, sharing structural similarities with the compound of interest, have been extensively studied for their biological activities. These compounds have reached clinical stages for various treatments, indicating the potential therapeutic relevance of structurally similar diazabicyclooctanes (Földesi, Volk, & Milen, 2018).

Catalysis and Organic Synthesis

Diazabicyclooctane derivatives have found applications as catalysts in organic synthesis. For example, the use of imidazole-containing catalysts based on diazabicyclooctane structures has been explored for the hydrolysis of phosphodiester bonds in RNA, suggesting their utility in designing artificial ribonucleases (Konevetz et al., 2002).

Material Science and Nanotechnology

Compounds containing diazabicyclooctane cores have been investigated for their potential in materials science, including their role in the self-assembly of supramolecular structures. These structures' stability and unique properties make them suitable for various applications, ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impact Assessment

While not directly related to "2-Benzyl-2,5-diazabicyclo[2.2.2]octane," studies on the combustion products of additives like MMT in gasoline offer insights into the environmental and health impacts of organometallic compounds. Such research underscores the importance of assessing the broader implications of chemical substances on health and the environment (Egyed & Wood, 1996).

作用機序

Target of Action

2-Benzyl-2,5-diazabicyclo[2.2.2]octane, a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), is primarily used as a reagent in organic synthesis . It functions as a nucleophile as well as a base , making it a versatile organocatalyst for a wide array of molecules, including carbocyclic and heterocyclic compounds .

Mode of Action

The compound interacts with its targets by functioning as a nucleophile and a base . As a nucleophile, it donates an electron pair to an electrophile to form a chemical bond. As a base, it accepts a proton (H+) from an acid. These interactions result in various organic transformations, including the protection and deprotection of functional groups, the formation of carbon-carbon bonds, and the synthesis of functional groups like isothiocyanate, amide, and ester .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is involved in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions . A unique fungal P450 enzyme, CtdY, has been shown to catalyze the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form a pentacyclic ring .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Benzyl-2,5-diazabicyclo[22Its use as a reagent in organic synthesis suggests that it is reactive and manageable

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role in organic synthesis. It facilitates the formation of a wide array of molecules, including carbocyclic and heterocyclic compounds . In a specific example, it was shown to be involved in the biosynthesis of 21R-citrinadin A, a pentacyclic compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst . .

Safety and Hazards

DABCO is harmful and has several hazard statements including H228, H302, H315, H319, H335, H412 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

The active development of this particular synthetic application of DABCO over recent years is considered in detail in this microreview . The described processes are arranged according to the structures of the relevant quaternary salts of DABCO, as well as taking into account the character of the reactions leading to their formation .

特性

IUPAC Name |

2-benzyl-2,5-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12/h1-5,12-14H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCSYAXRUSXEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C1CN2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246637 | |

| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952480-27-2 | |

| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

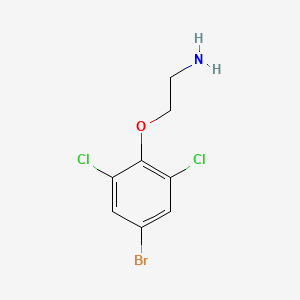

![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)

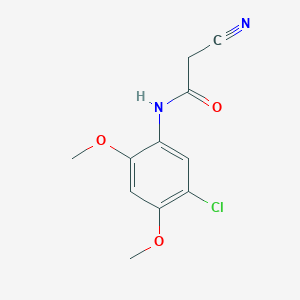

![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)

![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)